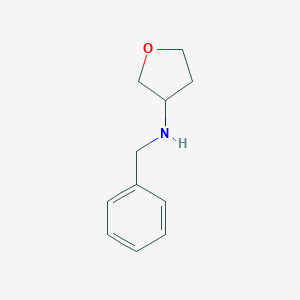![molecular formula C24H36ClNO2 B068050 1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride CAS No. 175136-32-0](/img/structure/B68050.png)
1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride involves the interaction of various reagents and the manipulation of molecular structures to achieve the desired compound. For instance, the synthesis of similar compounds has been achieved through the interaction of α-phenyl-β-piperidino-4-substituted propiophenones with Grignard reagents in ether, yielding 1-(4-substituted phenyl)-1-alkyl(aryl)-2-phenyl-3-piperidinopropan-1-ols with notable antibacterial and antioxidant properties (Gasparyan et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds akin to 1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride has been characterized using techniques such as X-ray diffraction, which provides valuable insights into their stereochemistry and conformation. The study of similar structures offers a foundation for understanding the arrangement of atoms within the compound and their potential interactions with biological targets (Yang et al., 2009).
Chemical Reactions and Properties
The chemical properties of 1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride and related compounds include their ability to undergo various reactions that modify their structure and enhance their biological activity. For example, the synthesis and antimicrobial activities of 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and 5-(1-adamantyl)-3-substituted aminomethyl-1,3,4-oxadiazoline-2-thiones highlight the compound's reactivity and potential as a bioactive molecule (El-Emam et al., 2004).
Applications De Recherche Scientifique
Synthesis and Biological Properties :
- A study synthesized a series of new 1-(4-substituted-phenyl)-1-alkyl(aryl)-2-phenyl-3-piperidinopropan-1-ols via reactions between α-phenyl-β-piperidino-4-substituted propiophenones with Grignard reactants in ether. The resulting hydrochlorides of aminopropanols were tested for their antibacterial and antioxidant properties. Some compounds in this series exhibited moderate antibacterial activity, while only specific hydrochlorides showed high antioxidant activity (Gasparyan et al., 2011).
Antibacterial and Antioxidant Properties :
- Another study focusing on similar compounds found that some hydrochlorides had moderate antibacterial activity and a few had high antioxidant activity. This highlights the potential application of these compounds in antibacterial and antioxidant treatments (Gasparyan et al., 2011).
Adamantane Series Compounds :
- Research on the synthesis of 4-(1-Adamantyl)-1-aminobutan-3-one hydrochlorides using the Mannich reaction showed the creation of compounds that could potentially be used in further pharmaceutical applications, particularly those involving adamantane structures (Makarova et al., 2002).
Trypanosoma Activity :
- A study synthesized 2-(4-(adamant-1-yl)phenyl)-N-hydroxyarylamides with anti-trypanosomal activity, indicating potential applications in treating diseases caused by Trypanosoma parasites (Foscolos et al., 2022).
Antimicrobial and Anti-HIV-1 Activity :
- A study on 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and related derivatives reported significant in vitro activities against certain strains of bacteria and the yeast-like pathogenic fungus Candida albicans. Some compounds also showed a reduction of HIV-1 viral replication, indicating their potential as antimicrobial and anti-HIV agents (El-Emam et al., 2004).
Safety And Hazards
The Material Safety Data Sheet (MSDS) indicates that this compound may cause eye and skin irritation. It may be harmful if absorbed through the skin, swallowed, or inhaled . In case of contact with eyes or skin, it’s recommended to flush with plenty of water and get medical aid . It’s also advised to avoid breathing dust, vapor, mist, or gas and to store the compound in a cool, dry place in a tightly closed container .
Propriétés
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-piperidin-1-ylpropan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO2.ClH/c26-22(16-25-8-2-1-3-9-25)17-27-23-6-4-21(5-7-23)24-13-18-10-19(14-24)12-20(11-18)15-24;/h4-7,18-20,22,26H,1-3,8-17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAPDJDEQUCOGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379634 | |
| Record name | 1-(Piperidin-1-yl)-3-[4-(tricyclo[3.3.1.1~3,7~]decan-1-yl)phenoxy]propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride | |
CAS RN |
175136-32-0 | |
| Record name | α-[(4-Tricyclo[3.3.1.13,7]dec-1-ylphenoxy)methyl]-1-piperidineethanol hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Piperidin-1-yl)-3-[4-(tricyclo[3.3.1.1~3,7~]decan-1-yl)phenoxy]propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Boc-octahydropyrrolo[3,4-b]pyridine](/img/structure/B67971.png)
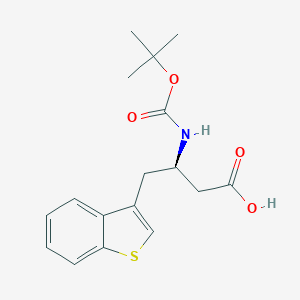
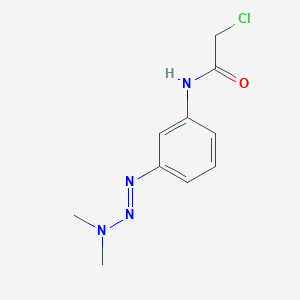
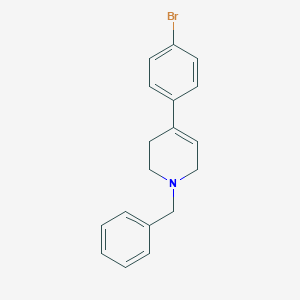
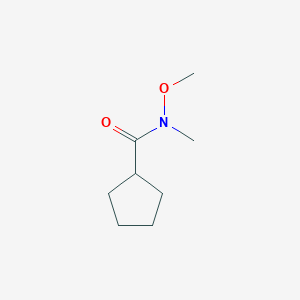
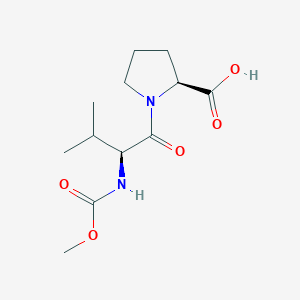
![(5aS,7S)-7-Isopropenyl-3-methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one](/img/structure/B67980.png)
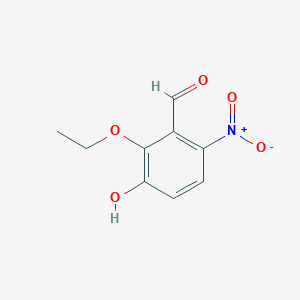
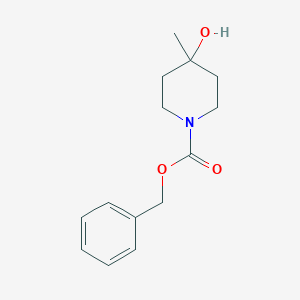
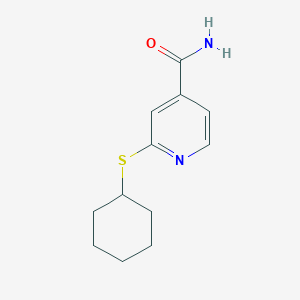
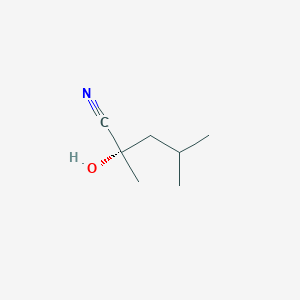
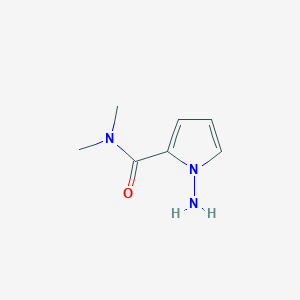
![2-Aminopyrido[2,3-b]pyrazin-3(4h)-one](/img/structure/B67997.png)
